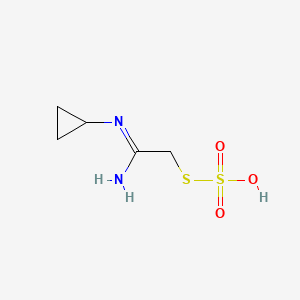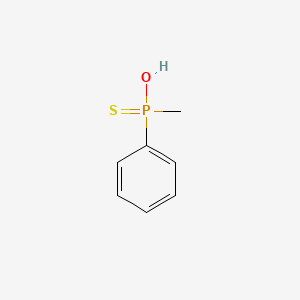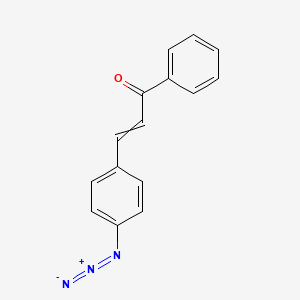
4-Methylbenzenesulfonic acid;4,6,6-trimethylheptan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenesulfonic acid and 4,6,6-trimethylheptan-2-ol are two distinct chemical compoundsIt is a white, crystalline solid that is soluble in water and commonly used as a catalyst in organic synthesis . 4,6,6-Trimethylheptan-2-ol, on the other hand, is an alcohol with the formula C10H22O. It is a colorless liquid used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
4-Methylbenzenesulfonic acid is typically synthesized through the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.
4,6,6-Trimethylheptan-2-ol can be synthesized through the hydrogenation of 4,6,6-trimethylheptan-2-one using a suitable catalyst such as palladium on carbon. The reaction is carried out under mild conditions of temperature and pressure to achieve high yields.
Industrial Production Methods
In industrial settings, 4-Methylbenzenesulfonic acid is produced in large quantities using continuous flow reactors to ensure consistent quality and high efficiency. The process involves the controlled addition of sulfur trioxide to toluene in the presence of a catalyst.
4,6,6-Trimethylheptan-2-ol is produced through catalytic hydrogenation in large-scale reactors. The process is optimized to minimize the formation of by-products and ensure high purity of the final product.
化学反応の分析
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form toluene.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted benzenesulfonic acids.
4,6,6-Trimethylheptan-2-ol undergoes typical alcohol reactions, including:
Oxidation: It can be oxidized to form 4,6,6-trimethylheptan-2-one.
Esterification: It can react with carboxylic acids to form esters.
Dehydration: It can undergo dehydration to form alkenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid and nitric acid.
Major Products
4-Methylbenzenesulfonic acid: Major products include various substituted benzenesulfonic acids and toluene derivatives.
4,6,6-Trimethylheptan-2-ol: Major products include 4,6,6-trimethylheptan-2-one, esters, and alkenes.
科学的研究の応用
4-Methylbenzenesulfonic acid is widely used in organic synthesis as a catalyst for various reactions, including esterification, alkylation, and polymerization . It is also used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients.
4,6,6-Trimethylheptan-2-ol is used in the production of fragrances and flavors due to its pleasant odor. It is also used as a solvent and intermediate in the synthesis of various chemicals.
作用機序
4-Methylbenzenesulfonic acid acts as a strong acid and catalyst in various chemical reactions. It protonates substrates, making them more reactive towards nucleophilic attack. The sulfonic acid group (-SO3H) is highly electron-withdrawing, which enhances its catalytic activity .
4,6,6-Trimethylheptan-2-ol exerts its effects through typical alcohol reactions. It can form hydrogen bonds with other molecules, influencing their reactivity and solubility. The hydroxyl group (-OH) is the primary site of reactivity, undergoing various chemical transformations.
類似化合物との比較
Similar Compounds
4-Methylbenzenesulfonic acid: Similar compounds include benzenesulfonic acid, p-toluenesulfonic acid, and methylbenzenesulfonic acid.
4,6,6-Trimethylheptan-2-ol: Similar compounds include other branched-chain alcohols such as 2,4,4-trimethylpentan-1-ol and 3,5,5-trimethylhexan-1-ol.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidity and high catalytic activity, making it a valuable reagent in organic synthesis. Its ability to protonate substrates and enhance their reactivity sets it apart from other sulfonic acids.
4,6,6-Trimethylheptan-2-ol is unique due to its branched structure, which imparts specific physical and chemical properties. Its high boiling point and pleasant odor make it suitable for use in fragrances and flavors.
特性
CAS番号 |
51079-85-7 |
|---|---|
分子式 |
C17H30O4S |
分子量 |
330.5 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;4,6,6-trimethylheptan-2-ol |
InChI |
InChI=1S/C10H22O.C7H8O3S/c1-8(6-9(2)11)7-10(3,4)5;1-6-2-4-7(5-3-6)11(8,9)10/h8-9,11H,6-7H2,1-5H3;2-5H,1H3,(H,8,9,10) |
InChIキー |
ACKSXIZNMBHYFX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CC(C)O)CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene](/img/structure/B14662641.png)



![1,4,14,17-Tetraoxadispiro[4.7.4~13~.7~5~]tetracosane](/img/structure/B14662672.png)





